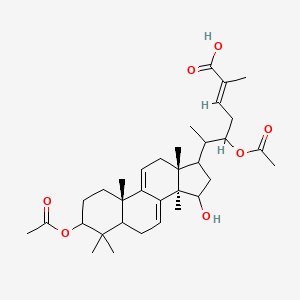

Ganoderic acid Mk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H50O7 |

|---|---|

Molecular Weight |

570.8 g/mol |

IUPAC Name |

(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C34H50O7/c1-19(30(38)39)10-12-26(40-21(3)35)20(2)25-18-28(37)34(9)24-11-13-27-31(5,6)29(41-22(4)36)15-16-32(27,7)23(24)14-17-33(25,34)8/h10-11,14,20,25-29,37H,12-13,15-18H2,1-9H3,(H,38,39)/b19-10+/t20?,25?,26?,27?,28?,29?,32-,33-,34-/m1/s1 |

InChI Key |

BCZACVDBVIYNMZ-PARACXBWSA-N |

Isomeric SMILES |

CC(C1CC([C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(C/C=C(\C)/C(=O)O)OC(=O)C |

Canonical SMILES |

CC(C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(CC=C(C)C(=O)O)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: The Discovery, Isolation, and Characterization of Ganoderic Acid Mk from Ganoderma lucidum

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional Chinese medicine, is a prolific source of bioactive secondary metabolites. Among these, the lanostane-type triterpenoids known as ganoderic acids (GAs) have garnered significant scientific interest due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. This document provides a comprehensive technical overview of a specific C30 triterpenoid, Ganoderic acid Mk (GA-Mk), focusing on its discovery, the methodologies for its isolation and purification from Ganoderma lucidum, and its characterization.

Discovery of this compound

This compound was first isolated and identified as part of a study investigating novel triterpenoids from the mycelial mat of Ganoderma lucidum.[1][2] Alongside four other new C30 triterpenoids—ganoderic acids Mg, Mh, Mi, and Mj—the structure of GA-Mk was elucidated through extensive spectroscopic analysis, including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and various one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) techniques.[2] This discovery expanded the known library of ganoderic acids and provided new compounds for pharmacological evaluation.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ganoderma lucidum involves a multi-step process of extraction and chromatographic purification. The following protocols are synthesized from established methodologies for ganoderic acid separation.[3][4][5][6][7]

General Experimental Workflow

The overall process involves solvent extraction from prepared Ganoderma lucidum material, followed by a series of chromatographic steps to separate and purify the target compound, this compound.

Caption: Workflow for this compound Isolation and Identification.

Protocol 1: Ethanol-Based Solvent Extraction

This protocol is a standard method for obtaining a crude triterpenoid extract from the raw fungal material.[4][7]

-

Preparation : Dry the fruiting bodies or mycelia of G. lucidum in an oven (e.g., 70°C for 24 hours) and grind into a fine powder (e.g., pass through a 60-mesh sieve).[7]

-

Extraction : Submerge the powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[7] Heat the mixture to 60°C for 2-6 hours with continuous stirring.[4]

-

Filtration : Collect the supernatant by filtering through an 8-layer gauze. Further clarify the filtrate by centrifuging at 5000 x g for 20 minutes at 4°C to remove fine particulates.[7]

-

Repeat : Repeat the extraction process on the residue two additional times to maximize the yield.

-

Concentration : Combine all supernatants and concentrate the solution under reduced pressure at 50°C to remove the ethanol.[7]

-

Drying : Freeze-dry the concentrated sample to obtain the crude ganoderic acid extract.

Protocol 2: Multi-Step Chromatographic Purification

This protocol outlines the sequential purification of the crude extract to isolate individual ganoderic acids.[3][5][6]

-

Silica Gel Chromatography : Apply the crude extract onto a silica gel column. Elute the column with a gradient system of chloroform/acetone to perform an initial fractionation of the compounds.[3][5]

-

Reversed-Phase C18 Chromatography : Subject the fractions containing ganoderic acids to further separation on a reversed-phase C-18 column using a water/methanol or acetonitrile/aqueous acetic acid gradient.[3][5][8]

-

Gel Filtration Chromatography : For further purification, use a Sephadex LH-20 column, eluting with a methanol-water solution (e.g., 51% methanol) to separate compounds based on size and polarity.[4][6]

-

Final Purification : Achieve final purification of this compound through preparative High-Performance Liquid Chromatography (HPLC) and/or recrystallization from methanol to yield a high-purity compound (>97.5%).[3][6]

Protocol 3: Identification and Characterization

The identity and structure of the purified compound are confirmed using modern analytical techniques.[2][3][5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Use UPLC-MS/MS or HPLC-MS to determine the retention time and mass fragmentation pattern of the isolated compound. This data can be compared to established reference standards and literature values.[3][5][9]

-

Nuclear Magnetic Resonance (NMR) : Perform 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR analyses to elucidate the complete chemical structure of the molecule.

-

High-Resolution Mass Spectrometry (HRMS) : Obtain a high-resolution mass spectrum to confirm the elemental composition and exact mass of this compound.[2]

Quantitative Data

Quantitative analysis is crucial for standardizing extracts and understanding the efficiency of isolation protocols. The data below is compiled from various studies on ganoderic acids.

Table 1: Extraction Yields of Ganoderic Acids from Ganoderma lucidum

| Extraction Method | Solvent | Key Parameters | Compound Measured | Yield | Reference(s) |

|---|---|---|---|---|---|

| Conventional Solvent | 80% Ethanol | Reduced pressure concentration | Ganoderic Acid A | 35% (total yield) | [6] |

| Conventional Solvent | Ethanol | 60°C, 2-6 hours | Ganoderic Acid H | ~2.09 mg/g | [4] |

| Ultrasound-Assisted | Aqueous Ethanol (50-95%) | 210-565 W, 5-100 min | Total Triterpenoids | 0.38% - 0.97% | [4] |

| Hot Solvent Extraction | Ethanol / Water | 1 hour, 32:1 ratio | Ganoderic Acid Σ | 1.74% / 1.56% |[10] |

Table 2: Biological Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | IC₅₀ Value (µM) | Reference(s) |

|---|---|---|---|---|

| This compound | 95D (Human lung cancer) | Cytotoxicity | 14.7 - 38.5* | [2] |

| This compound | HeLa (Human cervical cancer) | Cytotoxicity | 14.7 - 38.5* | [2] |

| Ganoderic Acid A | MDA-MB-231 (Human breast cancer) | Apoptosis Induction | 0.1 - 0.4 mmol/L** | [11] |

*The reported IC₅₀ range of 14.7 to 38.5 µM was for a group of five isolated compounds, including this compound.[2] **Concentration range used to demonstrate dose-dependent apoptosis, not a direct IC₅₀ value.[11]

Biological Activity and Signaling Pathways

While specific signaling data for this compound is limited, extensive research on other major ganoderic acids, such as Ganoderic Acid A (GA-A), provides insight into the potential mechanisms of this class of compounds. GAs are known to exert their anti-tumor effects by modulating critical cellular signaling pathways involved in proliferation, apoptosis, and metastasis.[11][12][13]

Inhibition of the JAK2/STAT3 Pathway

Ganoderic Acid A has been shown to inhibit the viability of human breast cancer cells by downregulating the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[11][14] This pathway is often constitutively active in cancer cells, promoting survival and proliferation.

Caption: Inhibition of the JAK2/STAT3 Pathway by Ganoderic Acid A.

Modulation of MAPK and TGF-β/Smad Pathways

Ganoderic acids have also been found to suppress renal fibrosis by inhibiting the TGF-β/Smad and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12] In cancer, MAPK pathways (including ERK, JNK, and p38) are crucial for regulating cell growth and survival. By suppressing the phosphorylation of key proteins in these cascades, GAs can halt abnormal cell proliferation.[12]

Caption: Suppression of MAPK and Smad Pathways by Ganoderic Acids.

Conclusion

This compound is a significant triterpenoid component of Ganoderma lucidum mycelia. The successful isolation and purification of this compound rely on a systematic approach combining solvent extraction with multiple, orthogonal chromatographic techniques. While cytotoxic activity has been confirmed, further research is required to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, distinguishing its mechanism from other well-studied ganoderic acids. The protocols and data presented herein provide a foundational guide for researchers aiming to isolate, quantify, and investigate the therapeutic potential of this and other related compounds from Ganoderma lucidum.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 7. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jfda-online.com [jfda-online.com]

- 9. Rapid Determination of Diverse Ganoderic Acids in Ganoderma Using UPLC–MS/MS [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

Ganoderic Acid Mk: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid Mk, a highly oxygenated lanostane-type triterpenoid isolated from the mycelia of the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community. This technical guide provides an in-depth analysis of its chemical structure, stereochemistry, and its pro-apoptotic effects on cancer cells. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its key physicochemical and spectroscopic properties. Furthermore, this guide elucidates the molecular mechanisms underlying its biological activity, specifically focusing on the mitochondria-mediated apoptotic pathway, visualized through a detailed signaling pathway diagram. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and oncology drug development.

Chemical Structure and Stereochemistry

This compound is a complex tetracyclic triterpenoid with the molecular formula C₃₄H₅₀O₇. Its systematic IUPAC name is (E)-5-acetyloxy-6-(3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid. The definitive stereochemistry of this compound was established as 3α,22-diacetoxy-15α-hydroxy-5α-lanost-7,9(11),24E-trien-26-oic acid through spectroscopic analysis, particularly 1H-NMR, and chemical conversion methods.

The core structure is based on a lanostane skeleton, characterized by a tetracyclic system of three six-membered rings and one five-membered ring. Key stereochemical features include the α-orientation of the acetoxy group at position C-3 and the hydroxyl group at C-15, and the α-configuration of the hydrogen at C-5. The side chain at C-17 contains an acetoxy group at C-22 and a carboxylic acid function at C-26, with an E-configuration for the double bond between C-24 and C-25.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₀O₇ | PubChem CID 13916707 |

| Molecular Weight | 570.8 g/mol | PubChem CID 13916707 |

| IUPAC Name | (E)-5-acetyloxy-6-(3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid | PubChem CID 13916707[1] |

| Stereochemistry | 3α,22-diacetoxy-15α-hydroxy-5α-lanost-7,9(11),24E-trien-26-oic acid | Nishitoba et al., 1987 |

Spectroscopic Data for Structural Elucidation

The structural elucidation of this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a detailed, publicly available list of specific chemical shifts and coupling constants for this compound is limited, the following table summarizes the key spectroscopic data types used for its characterization.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features and Interpretation |

| ¹H-NMR | Signals corresponding to the lanostane skeleton's methyl groups, olefinic protons in the conjugated diene system of the B and C rings, and protons on the side chain. The chemical shifts and coupling constants of the protons at C-3, C-15, and C-22 are critical for determining the stereochemistry of the substituents. |

| ¹³C-NMR | Resonances for all 34 carbon atoms, including the carbonyl carbons of the two acetate groups and the carboxylic acid, the hydroxylated carbon at C-15, and the olefinic carbons of the three double bonds. |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight and formula. Fragmentation patterns provide information about the structure, such as the loss of acetic acid molecules from the acetoxy groups. |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods reported for the isolation of ganoderic acids from Ganoderma lucidum mycelia.

Workflow for Isolation and Purification of this compound

References

Characterization of Ganoderic Acid Mk: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols essential for the characterization of Ganoderic acid Mk, a bioactive triterpenoid isolated from Ganoderma lucidum. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data for this compound

The structural elucidation of this compound, systematically named 3α, 22-diacetoxy-15α-hydroxy-5α-lanost-7,9(11),24E-trien-26-oic acid, relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. Below are the summarized spectroscopic data.

NMR Spectroscopic Data

The following tables present the characteristic ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃. These assignments are based on the analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 4.52 | dd | 11.5, 4.5 |

| 7 | 5.40 | d | 6.0 |

| 11 | 5.25 | d | 6.0 |

| 15 | 4.68 | br s | |

| 22 | 5.10 | dd | 9.0, 7.0 |

| 24 | 6.95 | t | 7.0 |

| 18-CH₃ | 0.68 | s | |

| 19-CH₃ | 1.15 | s | |

| 21-CH₃ | 0.95 | d | 7.0 |

| 27-CH₃ | 1.92 | s | |

| 28-CH₃ | 0.80 | s | |

| 29-CH₃ | 0.85 | s | |

| 30-CH₃ | 0.92 | s | |

| 3-OAc | 2.05 | s | |

| 22-OAc | 2.08 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 35.8 | 18 | 18.5 |

| 2 | 27.9 | 19 | 19.2 |

| 3 | 78.9 | 20 | 36.1 |

| 4 | 39.1 | 21 | 18.2 |

| 5 | 50.5 | 22 | 75.4 |

| 6 | 21.5 | 23 | 34.5 |

| 7 | 116.8 | 24 | 145.8 |

| 8 | 145.9 | 25 | 125.9 |

| 9 | 141.2 | 26 | 170.5 |

| 10 | 37.2 | 27 | 12.3 |

| 11 | 116.2 | 28 | 28.2 |

| 12 | 38.5 | 29 | 16.5 |

| 13 | 43.8 | 30 | 22.8 |

| 14 | 50.1 | 3-OAc (C=O) | 170.8 |

| 15 | 70.1 | 3-OAc (CH₃) | 21.4 |

| 16 | 23.5 | 22-OAc (C=O) | 170.2 |

| 17 | 49.8 | 22-OAc (CH₃) | 21.1 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) is critical for confirming the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₄H₄₈O₈ |

| Calculated Exact Mass | 584.3349 |

| Ionization Mode | ESI+ |

| Observed [M+H]⁺ | 585.3422 |

| Observed [M+Na]⁺ | 607.3241 |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and characterization of this compound.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the extraction and purification of ganoderic acids from Ganoderma lucidum.

A Technical Guide to Ganoderic Acid Mk-Induced Apoptosis via the Mitochondria-Mediated Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. Among these, Ganoderic acid Mk (GA-Mk) has been identified as a potent inducer of apoptosis in cancer cells, with a mechanism of action that converges on the intrinsic, or mitochondria-mediated, apoptotic pathway.[1] This pathway is a critical regulator of programmed cell death, and its targeted activation represents a promising strategy in oncology drug development.

This technical guide provides an in-depth examination of the molecular mechanisms underlying GA-Mk-induced apoptosis. It details the key cellular events, from the disruption of mitochondrial function to the activation of the caspase cascade, and offers comprehensive protocols for the essential assays used to investigate this process.

Mechanism of Action: The Mitochondria-Mediated Pathway

This compound triggers apoptosis primarily through the intrinsic pathway, a complex signaling cascade initiated by cellular stress that is centered around the mitochondria.[1] The process involves a series of orchestrated molecular events, including the generation of reactive oxygen species (ROS), alteration of mitochondrial membrane potential, regulation of the Bcl-2 family of proteins, release of cytochrome c, and subsequent activation of effector caspases.[2][3][4][5]

Key Signaling Events:

-

Induction of Oxidative Stress: Treatment with GA-Mk leads to an accumulation of intracellular Reactive Oxygen Species (ROS).[1][6] While the precise mechanism of ROS generation by GA-Mk is under investigation, this increase in oxidative stress is a crucial initiating event that perturbs cellular homeostasis and signals towards apoptosis.[7][8]

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane is critical for cellular health. GA-Mk induces a significant loss of mitochondrial membrane potential (MMP).[1][4][9] This depolarization is a key event in the intrinsic apoptotic pathway, often considered a point of no return.

-

Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that govern mitochondrial outer membrane permeabilization (MOMP). Ganoderic acids have been shown to modulate the expression of these proteins, typically by upregulating pro-apoptotic members and downregulating anti-apoptotic ones.[2][3] This shift in the Bcl-2/Bax ratio is pivotal, favoring the formation of pores in the mitochondrial membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol. The most notable of these is cytochrome c.[2][3][4][10]

-

Apoptosome Formation and Caspase Activation: Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the primary initiator caspase in the intrinsic pathway.[2][5] Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3.[2][4][10]

-

Execution of Apoptosis: Activated caspase-3 is the principal executioner caspase, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[3] This enzymatic cascade leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The pro-apoptotic effects of this compound are both dose- and time-dependent.[1] The following tables summarize the reported effects of GA-Mk on cancer cell lines.

Table 1: Cytotoxicity of this compound on HeLa Cells

| Parameter | Concentration (µM) | Incubation Time (h) | Effect | Reference |

| Cell Proliferation | 0 - 40 | 12 - 48 | Dose-dependent inhibition | [1] |

| Cytotoxicity | 0 - 100 | 24 | Stronger cytotoxicity to cancer cells vs. normal cells | [1] |

Table 2: Apoptotic Effects of this compound on HeLa Cells

| Cellular Event | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |

| Apoptosis Induction | 0 - 40 | 24 | Increased rate of early and late apoptotic cells | [1] |

| ROS Accumulation | Not Specified | Not Specified | Increased | [1] |

| Mitochondrial Membrane Potential | Not Specified | Not Specified | Decreased (Loss of MMP) | [1] |

| Caspase Activation | Not Specified | Not Specified | Increased | [1] |

Experimental Protocols

A thorough investigation of GA-Mk's apoptotic mechanism requires a panel of specific assays. The following are detailed protocols for the key experiments.

Caption: General workflow for studying GA-Mk's effects on cancer cells.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Live cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[11]

Materials:

-

96-well tissue culture plates

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11][12]

-

MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12] Incubate overnight to allow for cell attachment.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of GA-Mk. Include a vehicle-only control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well.[12] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at a wavelength of 570-590 nm.[11][12]

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[14][15] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[13]

Materials:

-

Flow cytometry tubes

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (e.g., 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and treat cells with GA-Mk as desired.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle non-enzymatic method (e.g., EDTA) to detach them.[16]

-

Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and wash once with cold PBS.[16]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

-

Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]

Mitochondrial Membrane Potential (ΔΨm) Measurement (JC-1 Assay)

JC-1 is a ratiometric fluorescent dye used to measure mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that emit green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

Materials:

-

JC-1 dye

-

Cell culture medium or PBS

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation: Culture and treat cells with GA-Mk as desired. A positive control using a mitochondrial uncoupler like CCCP is recommended.[18]

-

JC-1 Staining: Remove the culture medium and incubate cells with the JC-1 staining solution (typically 2-5 µM in medium or PBS) for 15-30 minutes at 37°C.[18]

-

Washing: Discard the staining solution and wash the cells once or twice with assay buffer or PBS to remove excess dye.[19]

-

Analysis:

-

Flow Cytometry: Resuspend cells in assay buffer and analyze immediately. Healthy cells with red J-aggregates are detected in the FL2 channel (PE), while apoptotic cells with green monomers are detected in the FL1 channel (FITC).[18]

-

Fluorescence Microscopy: Observe cells using a dual-bandpass filter. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.[18]

-

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify changes in the expression and cleavage of key proteins in the apoptotic pathway.[20][21]

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-9, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis.[20]

-

Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.[20]

Caption: Causal chain of events in GA-Mk-induced apoptosis.

Conclusion

This compound is a promising natural compound that effectively induces apoptosis in cancer cells through the mitochondria-mediated intrinsic pathway. Its mechanism of action involves the induction of oxidative stress, disruption of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the anticancer properties of GA-Mk and similar compounds. A comprehensive understanding of this pathway is crucial for the development of novel, targeted cancer therapies that can exploit the cell's own programmed death machinery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ganoderic Acid A Inhibits High Glucose-Induced Oxidative Stress and Extracellular Matrix Accumulation in Rat Glomerular Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functions of reactive oxygen species in apoptosis and ganoderic acid biosynthesis in Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functions of reactive oxygen species in apoptosis and ganoderic acid biosynthesis in Ganoderma lucidum. | Semantic Scholar [semanticscholar.org]

- 9. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Annexin V Staining Protocol [bdbiosciences.com]

- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem-agilent.com [chem-agilent.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

Role of Ganoderic acid Mk in regulating cell cycle progression

An In-depth Technical Guide on the Role of Ganoderic Acid Mk in Regulating Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anti-cancer agents. These compounds have been shown to exhibit a range of biological activities, including cytotoxicity towards various cancer cell lines with minimal effects on normal cells. A key aspect of their anti-tumor mechanism is the ability to modulate the cell cycle, leading to arrest at specific phases and subsequent induction of apoptosis. This technical guide focuses on the role of a specific member of this family, this compound (GA-Mk), in the regulation of cell cycle progression. Where data for GA-Mk is limited, findings from other well-studied ganoderic acids (such as GA-A, GA-DM, and GA-T) will be presented to provide a broader context for the mechanisms employed by this class of compounds.

Mechanism of Action of this compound

This compound has been identified as a potent anti-proliferative agent that can induce apoptosis in cancer cells through a mitochondria-mediated pathway.[1] Its primary effect on cell cycle regulation is linked to its ability to induce cell death, which is often preceded by cell cycle arrest.

Induction of Apoptosis

GA-Mk has been shown to induce apoptosis in human cervical cancer (HeLa) cells. This process is characterized by an increase in both early and late apoptotic cell populations in a dose-dependent manner. The apoptotic cascade initiated by GA-Mk involves the accumulation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential (MMP), and the activation of caspase-3 and caspase-9.[1]

Broader Context: Cell Cycle Regulation by Other Ganoderic Acids

Research on other ganoderic acids provides a more detailed understanding of how these molecules interfere with the cell cycle machinery.

-

G1 Phase Arrest: Several ganoderic acids, including GA-T, GA-DM, and GA-Mf, have been shown to induce cell cycle arrest at the G1 phase.[2][3][4][5] This arrest prevents the cells from entering the S phase, where DNA replication occurs. For instance, Ganoderic acid T was found to cause G1 phase arrest in a highly metastatic lung cancer cell line (95-D).[4] Similarly, Ganoderic acid DM mediates G1 cell cycle arrest in MCF-7 human breast cancer cells.[3][5][6]

-

G0/G1 Phase Arrest: Ganoderic acid A (GA-A) has been demonstrated to induce cell cycle arrest at the G0/G1 phase in human hepatocellular carcinoma (HCC) cells (HepG2 and SMMC7721).[7]

-

S Phase Arrest: In contrast, Ganoderic acid S has been reported to cause cell cycle arrest in the S phase in HeLa cells.[2]

This cell cycle arrest is a critical precursor to apoptosis and is orchestrated by modulating the expression and activity of key cell cycle regulatory proteins.

Modulation of Cell Cycle Regulatory Proteins

The progression through the cell cycle is tightly controlled by a family of protein kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory partners, the cyclins. Ganoderic acids exert their cell cycle inhibitory effects by targeting these key proteins.

-

Downregulation of Cyclins and CDKs: Ganoderic acid DM has been shown to significantly decrease the protein levels of CDK2, CDK6, and Cyclin D1 in MCF-7 cells.[3][5][6] Cyclin D1 is a crucial regulator of the G1/S transition, and its downregulation contributes to G1 arrest. GA-A also decreases the expression of Cyclin D1 in HCC cells.[7]

-

Upregulation of CDK Inhibitors: Ganoderic acid A treatment leads to an increased expression of p21 in HCC cells.[7] p21 is a potent CDK inhibitor that can halt the cell cycle in response to cellular stress, such as DNA damage.

-

Impact on the p53 Pathway: The tumor suppressor protein p53 plays a pivotal role in cell cycle regulation and apoptosis. Several ganoderic acids, including GA-T, have been shown to increase the expression of p53.[2][4] The upregulation of p53 can, in turn, activate the transcription of p21, leading to G1 arrest. Furthermore, p53 can induce apoptosis by upregulating pro-apoptotic proteins like Bax.[2][4][8] Some studies also suggest that ganoderic acids may be involved in the MDM2-p53 signaling pathway.[9][10][11]

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the effects of ganoderic acids on cell viability and cell cycle distribution.

Table 1: Cytotoxicity of Ganoderic Acids (IC50 Values)

| Ganoderic Acid | Cell Line(s) | Time Point(s) | IC50 Value (µmol/l) | Reference |

| GA-A | HepG2 | 24h, 48h | 187.6, 203.5 | [7] |

| GA-A | SMMC7721 | 24h, 48h | 158.9, 139.4 | [7] |

| GA-A (with DDP) | GBC-SD | 24h | DDP IC50 reduced from 8.98 µM to 4.07 µM | [12][13][14] |

| GA-A | NALM-6 | 48h | 140 µg/mL | [15] |

Table 2: Effect of Ganoderic Acid A on Cell Cycle Distribution in HepG2 Cells

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Control | 43.43 | 37.95 | 18.62 | [7] |

| GA-A | 48.56 | 29.51 | 21.93 | [7] |

Note: HepG2 cells were treated with 100 µmol/l of GA-A.

Signaling Pathways and Logical Relationships

The interplay of various signaling molecules governs the cellular response to this compound and other related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. brieflands.com [brieflands.com]

In Vitro Cytotoxicity of Ganoderic Acid Mk on HeLa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acid Mk, a lanostane triterpenoid isolated from Ganoderma lucidum, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound on human cervical cancer (HeLa) cells. It details the underlying molecular mechanisms, including the induction of apoptosis via a mitochondria-mediated pathway, and provides established experimental protocols for key assays. Quantitative data from relevant studies are summarized, and signaling pathways are visually represented to facilitate a deeper understanding of its mode of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Introduction

Cervical cancer remains a significant global health concern, necessitating the exploration of novel therapeutic agents. Natural products have historically been a rich source of anticancer compounds. Ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered considerable attention for their diverse pharmacological activities, including potent antitumor effects. Among these, this compound has emerged as a promising candidate for its ability to induce cell death in cancer cells. This guide focuses specifically on the in vitro cytotoxic effects of this compound on HeLa cells, a widely used model for cervical cancer research.

Mechanism of Action: Induction of Apoptosis

This compound exerts its cytotoxic effects on HeLa cells primarily through the induction of apoptosis, or programmed cell death, via the intrinsic mitochondrial pathway.[1] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of downstream events culminating in cell demise.

Mitochondria-Mediated Apoptotic Pathway

The core mechanism involves the disruption of mitochondrial integrity. Key events in this pathway include:

-

Increased Reactive Oxygen Species (ROS) Generation: this compound treatment leads to an accumulation of ROS within HeLa cells.[1] This oxidative stress is a critical initiator of the apoptotic cascade.

-

Decreased Mitochondrial Membrane Potential (ΔΨm): The elevated ROS levels contribute to the depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction.[1]

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating apoptosis. While specific data for this compound is limited, studies on structurally similar ganoderic acids like Mf and S have shown an increased Bax/Bcl-2 ratio in treated HeLa cells, which promotes the release of pro-apoptotic factors from the mitochondria.[2]

-

Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space into the cytosol.[2]

-

Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway.[1][2] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1][2]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in HeLa cells.

Quantitative Data

While specific quantitative data for this compound on HeLa cells is not extensively available in the public domain, data from studies on structurally related ganoderic acids provide valuable insights into its potential efficacy.

Table 1: Cytotoxicity of Ganoderic Acids on HeLa Cells

| Ganoderic Acid | IC50 Value (µM) | Cell Line | Assay | Reference |

| Ganoderic Acid T | 13 ± 1.4 | HeLa | CCK-8 | [3] |

| This compound | Data not available | HeLa |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis and Cell Cycle Effects of Ganoderic Acids on HeLa Cells

| Ganoderic Acid | Concentration (µM) | Effect | Observation | Reference |

| Ganoderic Acid T | 2.5, 5, 10 | Cell Cycle Arrest | Increased proportion of cells in G1 phase (51.7%, 55.1%, 58.4% respectively, vs. 46.6% in control) | [3] |

| Ganoderic Acid Mf | Not specified | Cell Cycle Arrest | G1 phase arrest | [2] |

| Ganoderic Acid S | Not specified | Cell Cycle Arrest | S phase arrest | [2] |

| Ganoderic Acid Mf | Not specified | Apoptosis | Potent increase in early and late apoptotic cells | [2] |

| This compound | 5-40 | Apoptosis | Induction of apoptotic cell death | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of this compound on HeLa cells.

Cell Culture

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed HeLa cells in 6-well plates, treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat HeLa cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Lyse this compound-treated and control HeLa cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound demonstrates significant potential as a cytotoxic agent against HeLa cervical cancer cells by inducing apoptosis through the mitochondria-mediated pathway. The generation of ROS appears to be a key initiating event in this process. While the general mechanism has been elucidated, further research is required to determine the precise IC50 value of this compound on HeLa cells and to obtain more detailed quantitative data on its effects on apoptosis and the cell cycle. Elucidating the upstream signaling events that lead to ROS generation and a more in-depth analysis of the modulation of all Bcl-2 family members will provide a more complete understanding of its mode of action. Such studies will be crucial for the further development of this compound as a potential therapeutic agent for cervical cancer.

References

- 1. Structurally related ganoderic acids induce apoptosis in human cervical cancer HeLa cells: Involvement of oxidative stress and antioxidant protective system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderic acid Mk as a potential therapeutic agent for cervical cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cervical cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Ganoderic acid Mk (GA-Mk), a triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising candidate due to its demonstrated anti-proliferative and pro-apoptotic effects on cervical cancer cells. This technical guide provides a comprehensive overview of the current understanding of GA-Mk's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Mechanism of Action

This compound exerts its anti-cancer effects on cervical cancer cells, primarily through the induction of apoptosis via a mitochondria-mediated pathway. This process is initiated by the generation of intracellular reactive oxygen species (ROS), which leads to a cascade of downstream events culminating in programmed cell death.

Key Molecular Events:

-

Increased ROS Production: GA-Mk treatment leads to a burst of intracellular ROS, creating a state of oxidative stress within the cancer cells.

-

Mitochondrial Dysfunction: The elevated ROS levels disrupt the mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway.

-

Caspase Activation: The loss of MMP triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.

-

Apoptosis Execution: Activated caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

While direct evidence for this compound's effect on the PI3K/Akt signaling pathway in cervical cancer is still emerging, studies on other structurally related ganoderic acids, such as Ganoderic Acid A and Ganoderic Acid T, have shown modulation of this critical survival pathway in various cancer types. It is plausible that GA-Mk may also exert its pro-apoptotic effects by inhibiting the PI3K/Akt pathway, which would typically promote cell survival and inhibit apoptosis. Further research is warranted to elucidate the precise role of this pathway in GA-Mk-mediated cytotoxicity in cervical cancer.

Data Presentation

The following tables summarize the quantitative data available on the effects of this compound and related compounds on cervical cancer cells.

Table 1: Cytotoxicity of Ganoderic Acids against HeLa Cells

| Compound | IC50 Value (µM) | Cell Line | Assay | Reference |

| Ganoderic Acid T | 13 ± 1.4 | HeLa | CCK-8 | [1] |

| This compound | Not explicitly stated, but potency is less than GA-T | HeLa | MTT | [2] |

Table 2: Apoptotic Effects of Ganoderic Acids on HeLa Cells

| Compound | Concentration (µM) | Effect | Assay | Reference |

| This compound | 5-40 | Induction of apoptosis | Flow Cytometry | [2] |

| Ganoderic Acid T | 5-40 | Induction of apoptosis | Flow Cytometry | [2] |

| Ganoderic Acid Mf | Not specified | Increase in early and late apoptotic cells | Flow Cytometry | [3] |

| Ganoderic Acid S | Not specified | Induction of apoptosis | Flow Cytometry | [3] |

Table 3: Molecular Effects of Ganoderic Acids in HeLa Cells

| Compound | Concentration (µM) | Molecular Target/Event | Effect | Reference |

| This compound | 5-40 | Caspase-3 Activation | Increased | [2] |

| This compound | 5-40 | Caspase-9 Activation | Increased | [2] |

| This compound | 5-40 | ROS Generation | Increased | [2] |

| Ganoderic Acid Mf | Not specified | Bax/Bcl-2 Ratio | Increased | [3] |

| Ganoderic Acid S | Not specified | Bax/Bcl-2 Ratio | Increased | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cervical cancer cells.

Protocol:

-

Cell Seeding: HeLa cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound.

Protocol:

-

Cell Treatment: HeLa cells are treated with different concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Caspase Activation

Objective: To detect the activation of key apoptotic proteins, such as caspase-3 and caspase-9.

Protocol:

-

Protein Extraction: Following treatment with this compound, HeLa cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed mechanism of this compound-induced apoptosis in cervical cancer cells.

References

- 1. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structurally related ganoderic acids induce apoptosis in human cervical cancer HeLa cells: Involvement of oxidative stress and antioxidant protective system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preliminary Investigation of Ganoderic Acid A: A Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid A (GAA), a prominent triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant attention for its diverse pharmacological activities.[1] Emerging evidence strongly suggests its potential as a neuroprotective agent, with demonstrated efficacy in various in vitro and in vivo models of neurological disorders.[2] This technical guide provides a comprehensive overview of the preliminary investigations into the neuroprotective effects of GAA, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. Detailed experimental protocols, quantitative data from key studies, and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.

Quantitative Data Summary

The neuroprotective effects of Ganoderic Acid A have been quantified in several key studies. The following tables summarize the significant findings, providing a comparative overview of its efficacy in different experimental models.

Table 1: In Vitro Efficacy of Ganoderic Acid A in BV2 Microglial Cells

| Parameter | Model System | Treatment | Concentration of GAA | Result | Reference |

| Cell Viability | Lipopolysaccharide (LPS)-stimulated BV2 microglia | GAA treatment for 24h | 1-100 µg/ml | No cytotoxicity observed. | [3] |

| Cell Proliferation | LPS (0.5 µg/ml)-stimulated BV2 microglia | GAA co-treatment for 24h | 50 µg/ml | Significantly inhibited LPS-induced proliferation. | [3][4] |

| Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6) | LPS-stimulated BV2 microglia | GAA treatment | Not specified | Significantly attenuated pro-inflammatory cytokine expression. | [5] |

| M1/M2 Polarization | LPS-stimulated BV2 microglia | GAA treatment | Not specified | Promoted the conversion from pro-inflammatory M1 to anti-inflammatory M2 status. | [5] |

| Brain-Derived Neurotrophic Factor (BDNF) Expression | LPS-stimulated BV2 microglia | GAA treatment | Not specified | Enhanced expression of the neurotrophic factor BDNF. | [5] |

Table 2: In Vivo Efficacy of Ganoderic Acid A in a Rat Model of Post-Stroke Depression

| Parameter | Model System | Treatment | Doses of GAA | Result | Reference |

| Inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6) in Hippocampus | Middle Cerebral Artery Occlusion (MCAO) followed by Chronic Unpredictable Mild Stress (CUMS) | GAA administration | 10, 20, 30 mg/kg | Dose-dependent decrease in pro-inflammatory cytokines. | [6] |

| Anti-inflammatory Cytokine Level (IL-10) in Hippocampus | MCAO followed by CUMS | GAA administration | 10, 20, 30 mg/kg | Dose-dependent increase in the anti-inflammatory cytokine. | [6] |

| Neuronal Damage in Hippocampus | MCAO followed by CUMS | GAA administration | 10, 20, 30 mg/kg | Mitigated neuronal damage. | [6] |

| Neurotrophic Factor Levels (BDNF, NGF) in Hippocampus | MCAO followed by CUMS | GAA administration | 10, 20, 30 mg/kg | Attenuated the reduction in BDNF and NGF levels. | [6] |

Table 3: In Vitro Efficacy of Ganoderic Acid A in a Model of Amyloid-Beta-Induced Neurotoxicity

| Parameter | Model System | Treatment | Concentration of GAA | Result | Reference |

| Cell Viability | Aβ25-35-injured HT22 cells | GAA treatment | Dose-dependent | Increased the viability of injured cells. | [1] |

| Apoptosis | Aβ25-35-injured HT22 cells | 100 µM | Significantly reversed apoptosis-related protein expression. | [1] | |

| Oxidative Stress Markers | Aβ25-35-injured HT22 cells | 100 µM | Significantly reversed oxidative stress markers. | [1] | |

| Mitochondrial Damage | Aβ25-35-injured HT22 cells | 100 µM | Significantly reversed mitochondrial damage. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Ganoderic Acid A's neuroprotective effects.

In Vitro Neuroinflammation Model: LPS-Stimulated BV2 Microglia

This model is utilized to assess the anti-inflammatory properties of GAA in the context of microglia-mediated neuroinflammation.

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution at 37°C in a humidified incubator with 5% CO2.

-

Induction of Inflammation: Inflammation is induced by stimulating the BV2 cells with lipopolysaccharide (LPS) at a concentration of 0.5 µg/ml.[3]

-

GAA Treatment: Ganoderic Acid A is co-administered with LPS to the BV2 cells. A range of GAA concentrations (e.g., 1, 25, 50, 75, 100 µg/ml) is typically used to assess dose-dependent effects. The treatment duration is generally 24 hours.[3]

-

Assessment of Cell Viability (CCK-8 Assay):

-

Plate BV2 cells in 96-well plates.

-

After 24 hours of treatment with GAA and/or LPS, add Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for a specified period.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[3]

-

-

Analysis of Inflammatory Markers (ELISA and Western Blot):

-

ELISA: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against inflammatory markers (e.g., iNOS, COX-2) and signaling proteins (e.g., p-NF-κB, p-IκBα). After incubation with secondary antibodies, visualize the protein bands using an enhanced chemiluminescence detection system.

-

In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is employed to evaluate the neuroprotective effects of GAA in a setting that mimics the pathophysiology of ischemic stroke.

-

Animal Model: Swiss Wistar rats are commonly used for this procedure.[7]

-

Surgical Procedure (MCAO):

-

Anesthetize the rat.

-

Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament. The duration of occlusion is a critical parameter (e.g., 2 hours), followed by a period of reperfusion.

-

-

GAA Administration: Administer GAA to the rats at various doses (e.g., 10, 20, 30 mg/kg) via an appropriate route (e.g., intraperitoneal injection) at specific time points relative to the MCAO procedure.[6]

-

Neurological Deficit Scoring: Assess neurological function at defined time points post-MCAO using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit and 4 = severe deficit).[8]

-

Infarct Volume Measurement (TTC Staining):

-

At the end of the experiment, sacrifice the animals and perfuse the brains.

-

Slice the brain into coronal sections.

-

Immerse the sections in a 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while the infarcted tissue remains white.

-

Quantify the infarct volume as a percentage of the total brain volume using image analysis software.[8]

-

-

Biochemical and Molecular Analysis: Homogenize brain tissue to measure levels of oxidative stress markers (e.g., SOD, MDA), inflammatory cytokines, and apoptosis-related proteins using techniques such as ELISA and Western blotting.[7]

In Vitro Neurotoxicity Model: Amyloid-Beta-Injured HT22 Cells

This model is used to investigate the protective effects of GAA against amyloid-beta (Aβ)-induced neuronal cell death, a hallmark of Alzheimer's disease.

-

Cell Culture: Culture murine hippocampal HT22 cells in appropriate media and conditions.

-

Induction of Neurotoxicity: Expose the HT22 cells to aggregated Aβ peptide (e.g., Aβ25-35) to induce cytotoxicity and apoptosis.[1]

-

GAA Treatment: Pre-treat or co-treat the cells with various concentrations of GAA (e.g., 25, 50, 100 µM) to assess its protective effects.[9]

-

Assessment of Cell Viability (MTT or similar assay): Quantify cell viability to determine the extent of GAA's protection against Aβ-induced cell death.

-

Apoptosis Assay (Flow Cytometry):

-

Stain the cells with Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

-

-

Analysis of Signaling Pathways (Western Blot): Investigate the effect of GAA on key signaling molecules involved in apoptosis and cell survival, such as components of the MAPK pathway (e.g., p-ERK, p-JNK, p-p38).[1]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Ganoderic Acid A are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Ganoderic Acid A: A Potential Natural Neuroprotective Agent for Neurological Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Neuroprotective Effect of Ganoderic Acid against Focal Ischemic Stroke Induced by Middle Cerebral Artery Occlusion in the Rats via Suppression of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Anti-Inflammatory Potential of Ganoderic Acid Mk: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxidized lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. Among these, their potent anti-inflammatory properties are of particular note. This technical guide provides an in-depth exploration of the anti-inflammatory effects of a specific constituent, Ganoderic acid Mk, and its closely related analogues, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. While much of the detailed mechanistic research has been conducted on Ganoderic acid A (GAA), the structural similarities and shared biological activities within this class of compounds allow for valuable insights into the potential of this compound as a therapeutic agent for inflammatory diseases.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound and its analogues exert their anti-inflammatory effects by modulating several key signaling cascades that are crucial in the inflammatory response. The primary targets identified in preclinical studies are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of pro-inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Ganoderic acids have been shown to intervene at multiple points in this pathway. Studies on GAA demonstrate its ability to suppress the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This inhibitory action leads to a significant reduction in the production of pro-inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Evidence suggests that ganoderic acids can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli, thereby contributing to their anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of Ganoderic acids. While specific data for this compound is limited, the data for Ganoderic acid A provides a strong indication of the potential potency of this class of compounds.

Table 1: In Vitro Anti-inflammatory Activity of Ganoderic Acid A

| Cell Line | Inflammatory Stimulus | Ganoderic Acid A Concentration | Measured Parameter | Result |

| BV2 Microglia | LPS (0.5 µg/mL) | 1, 25, 50, 75, 100 µg/mL | TNF-α, IL-1β, IL-6 protein expression | Significant inhibition at 50, 75, and 100 µg/mL |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | Not specified | NO Production | Significant reduction |

| Primary Mouse Microglia | LPS | Not specified | TNF-α, IL-6, IL-1β release | Dose-dependent decrease |

Table 2: In Vivo Anti-inflammatory Activity of Ganoderic Acid A

| Animal Model | Inflammatory Challenge | Ganoderic Acid A Dosage | Measured Parameter | Result |

| Mice | Carrageenan-induced paw edema | Not specified | Paw volume | Significant reduction |

| Mice | Acetic acid-induced writhing | Not specified | Number of writhes | Significant reduction |

| Mice | LPS-induced acute lung injury | Not specified | Lung wet-to-dry weight ratio, MPO activity, pro-inflammatory cytokines | Significant attenuation |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay using LPS-stimulated BV2 Microglia

1. Cell Culture and Treatment:

-

Culture BV2 murine microglia cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 0.5 µg/mL) for a specified duration (e.g., 24 hours).

2. Measurement of Cytokine Production (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Quantify the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3. Western Blot Analysis for Signaling Proteins:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., IKK, IκBα, p65, ERK, JNK, p38).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qPCR) for Gene Expression:

-

Extract total RNA from the treated cells using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

Analyze the relative gene expression using the 2-ΔΔCt method.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

1. Animal Model and Treatment:

-

Use male Swiss albino mice or Wistar rats.

-

Administer this compound orally or via intraperitoneal injection at various doses.

-

After a specified pre-treatment time (e.g., 1 hour), inject 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation.

2. Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

This compound and its related compounds from Ganoderma lucidum demonstrate significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The available data, largely from studies on Ganoderic acid A, strongly support the potential of this class of triterpenoids as novel therapeutic agents for the management of inflammatory conditions. Further research focusing specifically on this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

Methodological & Application

High-Yield Extraction of Ganoderic Acid Mk from Ganoderma Mycelia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction